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Compound of Interest

N-(3,4,5-
Compound Name:
Trimethoxyphenylethyl)aziridine

Cat. No. B1212013

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected *H and 13C Nuclear Magnetic
Resonance (NMR) spectral data for N-(3,4,5-Trimethoxyphenylethyl)aziridine. Due to the
limited availability of published experimental spectra for this specific compound, this guide
furnishes a detailed prediction of its NMR characteristics based on data from structurally
analogous compounds. It also includes comprehensive experimental protocols for NMR data
acquisition and a logical workflow for the characterization process, serving as a valuable
resource for researchers synthesizing or working with this and related molecules.

Predicted and Comparative NMR Data

While specific experimental data for N-(3,4,5-Trimethoxyphenylethyl)aziridine is not readily
available in the searched literature, we can predict the chemical shifts by analyzing known data
for the N-phenylethyl group, the aziridine ring, and the 3,4,5-trimethoxyphenyl moiety.

Table 1: Predicted *H NMR Spectral Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine
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Predicted .
Predicted

Protons Chemical Shift  Multiplicity . Notes
Integration
(3, ppm)

The protons on
the aziridine ring

Aziridine CH:z 1.3-1.8 m 4H are expected to
be in the

aliphatic region.

The methylene

group attached
-CH2-N 25-29 t 2H

to the aziridine

nitrogen.

The methylene

group attached
Ar-CHz- 2.7-3.1 t 2H _

to the aromatic

ring.

The methoxy

group at the para
OCHs (para) 3.80-3.85 s 3H N

position of the

aromatic ring.

The two
equivalent

OCHs (meta) 3.85-3.90 s 6H methoxy groups
at the meta

positions.

The two
Ar-H 6.3-6.5 s 2H equivalent

aromatic protons.

Table 2: Predicted 13C NMR Spectral Data for N-(3,4,5-Trimethoxyphenylethyl)aziridine
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
o The carbons of the aziridine

Aziridine CH:z 25-35 ]

ring.

The methylene carbon
-CHz2-N 55 - 60 attached to the aziridine

nitrogen.

The methylene carbon
Ar-CHa- 35-40 o

attached to the aromatic ring.
OCHs (para) 55-57 The para-methoxy carbon.

The two equivalent meta-
OCHs (meta) 60 - 62

methoxy carbons.

The two equivalent aromatic
Ar-C (CH) 105 - 108 _

carbons bearing protons.

The quaternary aromatic
Ar-C (quaternary) 135-138 carbon attached to the ethyl

group.

The three quaternary aromatic
Ar-C (quaternary, OCHs) 152 - 155 carbons attached to the
methoxy groups.

Table 3: Comparative *H and 3C NMR Data of Structurally Related Compounds

For comparative purposes, the following table includes experimental NMR data for compounds
containing either an N-substituted aziridine ring or a 3,4,5-trimethoxyphenyl group.
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Compound 'H NMR (5, ppm) 13C NMR (3, ppm) Reference
144.7,135.1, 135.0,
7.87 (d), 7.34-7.21
2-phenyl-1- 129.7, 128.6, 128.3,

tosylaziridine

(m), 3.78 (dd), 2.98
(d), 2.43 (s), 2.39 (d)

128.0, 126.6, 41.1,
35.9, 21.7

(S)-2-Methoxymethyl-

7.41-7.15(m, 10H),
4.32(s, 2H), 3.42(d,
2H), 2.53(q, 1H),

144.5, 138.3, 128.4,
128.2, 127.6, 127 .4,

1-[(R)-1- 127.1,126.9, 72.7,
o 1.82(d, 1H), 1.78-
phenylethyl]aziridine 72.3, 69.8, 37.8, 32.0,
1.68(m, 1H), 1.49(d,
23.1
1H), 1.44(d, 3H)
] ) The aromatic carbons
Varied signals for the
) and methoxy carbons
aromatic and methoxy
3,4,5- ] of the 3,4,5-
] ) groups are typically ]
Trimethoxybenzyliden trimethoxyphenyl

e derivatives

observed in the
ranges predicted

above.

group are consistently
found in the predicted

regions.

Experimental Protocols

A standard protocol for acquiring high-quality *H and 3C NMR spectra for small organic

molecules like N-(3,4,5-Trimethoxyphenylethyl)aziridine is provided below.

1. Sample Preparation:

» Weigh approximately 5-10 mg of the purified compound.

¢ Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds, or

Acetone-ds) in a standard 5 mm NMR tube. Chloroform-d (CDCIs) is a common choice for

similar compounds.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if

necessary.
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. NMR Spectrometer Setup:
Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4][5][6]

The spectrometer should be properly tuned and shimmed for the specific sample and solvent
to ensure optimal resolution and lineshape.

. IH NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay (d1): 1-5 seconds.
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
Temperature: 298 K (25 °C).

. 13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker
instruments).

Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024-4096 scans are often required due to the lower natural abundance
and sensitivity of the 13C nucleus.

Temperature: 298 K (25 °C).

. Data Processing:
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e Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase correct the spectrum manually or automatically.
o Perform baseline correction.

o Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.qg.,
CDCls: dH = 7.26 ppm, 8C = 77.16 ppm).[4][6]

 Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to
deduce the connectivity of the atoms.

NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of N-(3,4,5-
Trimethoxyphenylethyl)aziridine.
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Caption: Workflow for NMR characterization.
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This comprehensive guide provides a robust framework for the *H and 3C NMR
characterization of N-(3,4,5-Trimethoxyphenylethyl)aziridine. By leveraging predicted data
and comparing it with known analogs, researchers can confidently identify and verify the
structure of this and related compounds. The detailed experimental protocols and logical
workflow further support the efficient and accurate acquisition and interpretation of NMR data in
a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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